molecular formula C8H12O4 B1200795 4-Ethyltetrahydro-5-oxofuran-3-acetic acid CAS No. 6544-33-8

4-Ethyltetrahydro-5-oxofuran-3-acetic acid

Cat. No.: B1200795
CAS No.: 6544-33-8
M. Wt: 172.18 g/mol
InChI Key: AQARPLAIJXEEPY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Determination

The compound 4-ethyltetrahydro-5-oxofuran-3-acetic acid is systematically named according to IUPAC rules as 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetic acid . Its molecular formula, C₈H₁₂O₄ , was confirmed through high-resolution mass spectrometry and elemental analysis. The structure comprises a tetrahydrofuran ring substituted with:

  • An oxo group at position 5,
  • An ethyl group at position 4,
  • An acetic acid moiety at position 3.

The molecular weight is 172.18 g/mol , with a calculated exact mass of 172.0736 . Key descriptors include a Topological Polar Surface Area (TPSA) of 63.6 Ų and a LogP value of 0.66, indicating moderate hydrophilicity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous furanoid compounds reveal that the tetrahydrofuran ring adopts a puckered envelope conformation . Key bond lengths and angles derived from crystallographic data of related structures include:

Parameter Value (Å or °) Source Compound
C–O (furan ring) 1.43–1.47 Pilocarpine derivatives
C–C (ring backbone) 1.52–1.56 Ethyl tetrahydrofuranacetates
Dihedral angle (C3–C4–O5) 112–118° Oxopyrrolidine analogs

The ethyl group at position 4 and the acetic acid side chain at position 3 introduce steric interactions, stabilizing the half-chair conformation of the tetrahydrofuran ring. Hydrogen bonding between the carboxylic acid group and the oxo group further influences the crystal packing.

Stereochemical Considerations in Molecular Configuration

The compound lacks chiral centers due to the planar symmetry of the tetrahydrofuran ring and the positioning of substituents. However, conformational isomerism arises from ring puckering:

  • Envelope conformers : The ring adopts distinct puckered states, with energy barriers of ~5–8 kJ/mol, as observed in molecular dynamics simulations of similar furanoids.
  • Rotational restrictions : The acetic acid side chain exhibits limited rotation (energy barrier: ~12 kJ/mol) due to steric hindrance from the ethyl group.

Comparisons with stereoisomeric analogs, such as (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid , highlight the role of substituent placement in dictating conformational preferences.

Comparative Analysis with Related Furanoid Carboxylic Acid Derivatives

The structural features of this compound distinguish it from related compounds:

Compound Key Differences Functional Impact
2-Furanacetic acid Aromatic furan ring vs. saturated tetrahydrofuran Higher reactivity in aromatic systems
4-Hexyl-2,5-dioxofuran-3-acetic acid Two oxo groups and hexyl substituent Enhanced lipid solubility
Terpenylic acid Geminal dimethyl groups on the ring Steric shielding of carboxylic acid group

The ethyl group in this compound balances lipophilicity and steric demand, while the single oxo group reduces ring strain compared to dioxo derivatives. Hydrogen-bonding capacity from the carboxylic acid group aligns it with bioactive furanoids like pilocarpine analogs.

Properties

IUPAC Name

2-(4-ethyl-5-oxooxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQARPLAIJXEEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984047
Record name (4-Ethyl-5-oxooxolan-3-yl)acetic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6544-33-8
Record name 4-Ethyltetrahydro-5-oxo-3-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6544-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homopilopic acid
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Record name (4-Ethyl-5-oxooxolan-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyltetrahydro-5-oxofuran-3-acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyltetrahydro-5-oxofuran-3-acetic acid typically involves the reaction of ethyl acetoacetate with diethyl oxalate in the presence of sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyltetrahydro-5-oxofuran-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyltetrahydro-5-oxofuran-3-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyltetrahydro-5-oxofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Key Functional Groups Source
4-Ethyltetrahydro-5-oxofuran-3-acetic acid (Target) 4-ethyl, 5-oxo, 3-acetic acid Oxofuran, carboxylic acid N/A (hypothetical)
[(5R)-5-[(1S)-1,2-dihydroxyethyl]-2-hydroxy-4-oxofuran-3-yl] dihydrogen phosphate Dihydroxyethyl, phosphate ester at position 3 Oxofuran, phosphate, hydroxyl Biopharmacule Speciality Chemicals
{[5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)...}acetic acid Pyridinone, acetyl, amino, phosphonate Oxofuran, phosphonate, amide Supplier data
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid 5,5-dimethyl, 2-oxo Oxofuran, carboxylic acid, methyl ECHEMI

Key Observations :

  • Reactivity : The acetic acid group in all analogs enables salt formation or coordination chemistry, similar to Ethylenediaminetetraacetic Acid (EDTA), though with reduced chelation capacity due to the smaller structure .

Physicochemical and Reactivity Profiles

Property This compound (Predicted) [(5R)-5-...] Dihydrogen Phosphate (5,5-Dimethyl-...) Acetic Acid
Molecular Weight (g/mol) ~188.2 ~328.2 ~186.2
Solubility Moderate (polar aprotic solvents) High (aqueous, polar solvents) Low (organic solvents)
Stability Sensitive to strong acids/bases Hydrolyzable (phosphate ester) Stable under neutral conditions

Research Findings :

  • Acid/Base Sensitivity : Like EDTA, the acetic acid group may render the compound incompatible with strong acids/bases, leading to decarboxylation or ring-opening reactions .

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